molecular formula C17H18BrN3O B2987248 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide CAS No. 1797141-01-5

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2987248
CAS No.: 1797141-01-5
M. Wt: 360.255
InChI Key: ZQPPUEIJPAITLU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide is characterized by a pyrrolidine ring attached to a nicotinamide group via a methylene bridge. The pyrrolidine ring is a five-membered ring with one nitrogen atom .


Physical and Chemical Properties Analysis

The molecular weight of 5-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide is 360.255. Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the resources I have.

Scientific Research Applications

Nicotinamide in Health and Disease

Nicotinamide, the amide form of vitamin B3 (niacin), plays a crucial role in various biological processes, including energy metabolism, DNA repair, and cell signaling. It is a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in redox reactions. Studies have highlighted nicotinamide's therapeutic potential in treating schizophrenia, showcasing its safety and lack of toxicity at therapeutic doses (Winter & Boyer, 1973). This suggests that derivatives like 5-Bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide could be explored for neurological benefits.

Nicotinamide and Chronic Conditions

Nicotinamide has been proposed as an alternative treatment for hyperphosphatemia in chronic kidney disease patients, demonstrating comparable efficacy to traditional phosphate binders but with a higher incidence of side effects (Lenglet et al., 2017). This indicates the potential of nicotinamide derivatives in managing chronic conditions, albeit with considerations for tolerability and safety profiles.

Metabolic Implications

Research has also explored the metabolic products of nicotinamide, such as N-methyl-2-pyridone-5-carboxamide (2PY), a novel uremic toxin, suggesting the importance of understanding the metabolic pathways and potential toxicities of nicotinamide derivatives (Rutkowski et al., 2003). This highlights the need for comprehensive studies on the metabolism and safety of compounds like 5-Bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide.

Therapeutic Potential

Nicotinamide riboside, another derivative, has shown promise in enhancing NAD+ metabolism in mice and humans, suggesting a potential for age-related and metabolic disorders (Trammell et al., 2016). This opens avenues for research into similar derivatives for therapeutic applications.

Future Directions

The future directions for research on 5-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide and similar compounds could involve exploring their potential biological activities and applications in drug discovery. The pyrrolidine ring is a common feature in many bioactive compounds and drugs , suggesting that 5-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide could have interesting biological properties worth investigating.

Properties

IUPAC Name

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O/c18-14-9-13(10-19-11-14)17(22)20-12-16-7-4-8-21(16)15-5-2-1-3-6-15/h1-3,5-6,9-11,16H,4,7-8,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPPUEIJPAITLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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